Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
“Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester” is a chemical compound . The parent compound, 11-bromo-undecanoic acid, is a medium-chain fatty acid .
Molecular Structure Analysis
The molecular formula of 11-bromo-undecanoic acid, the parent compound, is C11H21BrO2 . The InChI and Canonical SMILES representations are also available .Physical And Chemical Properties Analysis
The molecular weight of 11-bromo-undecanoic acid is 265.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 .Scientific Research Applications
Field: Surfactant Research
- Application : These surfactants were synthesized to improve hydrophobicity and bioavailability . They are biobased anionic surfactants, meaning they are derived from biological sources and have a negative charge .
- Methods : The surfactants were synthesized from vinylguaiacol and 11-bromo undecanoic acid. To further improve its hydrophobicity and bioavailability, an amino acid head group was incorporated . The surfactants were characterized using NMR and mass spectroscopy .
- Results : The surfactants showed excellent emulsion stability and moderate calcium tolerance compared to commercially available surfactant sodium lauryl sulfate (SLS) . They formed chiral aggregates above the critical micelle concentration . These surfactants may be suitable candidates for additives to detergents to improve their calcium tolerance especially in the case of hard water . Furthermore, a low foaming ability along with high emulsion stability may find these surfactants to be better replacement of the conventional surfactant used as emulsifiers in many industrial applications .
Field: Antifungal Treatments
- Application : Undecanoic acid, a saturated medium-chain fatty acid, has known antifungal effects . It’s being reassessed as a therapeutic strategy for treating fungal infections .
- Methods : The toxic effect of undecanoic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence . It’s suitable for chemical modification and might be useful in synergic therapies .
- Results : Considering the known antifungal activities and associated mechanisms of undecanoic acid, its potential use in combination therapy, and the ability to modify the parent compound structure, undecanoic acid shows promise as a novel therapeutic against fungal infections .
Field: Chemical Synthesis
- Application : 11-Bromoundecanoic acid, a compound related to “Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester”, is used in the synthesis of other compounds .
- Methods : 11-Bromoundecanoic acid reacts with the potassium salt of dimethyl hydantoin to yield 4,4-dimethyl hydantoin-undecanoic acid . It’s also used in the synthesis of 11-phenoxyundecyl phosphate and 11-hydroxytetradecanoic acid .
- Results : The resulting compounds have potential applications in various fields, although the specific results or outcomes of these syntheses are not detailed .
Field: Antimicrobial Treatments
- Application : Undecanoic acid and its salts are used as antimicrobial agents . They are effective against bacteria, fungi, and viruses .
- Methods : The antimicrobial activity of undecanoic acid is due to its ability to disrupt the cell membrane of microorganisms . It can be used in combination with other antimicrobial agents to enhance their effectiveness .
- Results : Undecanoic acid has been shown to be effective against a variety of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans .
Field: Cosmetics
- Application : Undecanoic acid is used in the cosmetics industry as an emollient and skin conditioning agent .
- Methods : It is added to cosmetic formulations to improve the texture and feel of the product . It can also help to moisturize the skin and prevent dryness .
- Results : Products containing undecanoic acid can help to improve skin hydration and elasticity .
Field: Food Industry
- Application : Undecanoic acid is used in the food industry as a flavoring agent .
- Methods : It is added to food products to enhance their flavor . It has a fruity, waxy taste that can complement a variety of foods .
- Results : Foods containing undecanoic acid can have a more complex and appealing flavor profile .
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-bromoundecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BrNO4/c16-12-8-6-4-2-1-3-5-7-9-15(20)21-17-13(18)10-11-14(17)19/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMVHFRIRKSDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Undecanoic acid, 11-bromo-, 2,5-dioxo-1-pyrrolidinyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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